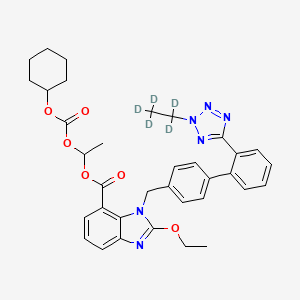

2H-2-Ethyl-d5 Candesartan Cilexetil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

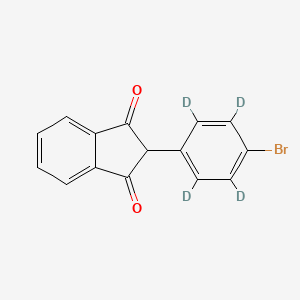

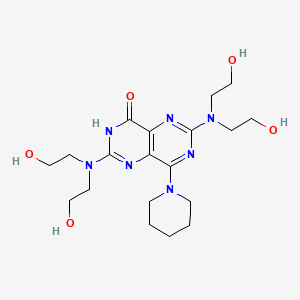

2H-2-Ethyl-d5 Candesartan Cilexetil, also known by its trade name Atacand, is a medication primarily used to treat hypertension or high blood pressure . It is classified as an angiotensin II receptor blocker (ARB) which means it works by blocking the action of a hormone called angiotensin II in the body . It is a prodrug that is hydrolyzed to candesartan in the body .

Synthesis Analysis

A significant challenge in the small-scale synthesis of this compound was the final removal of the benzyl protecting group from the tetrazole unit using transfer hydrogenation .Molecular Structure Analysis

The molecular formula of this compound is C35H33D5N6O6 . It is a prodrug that undergoes hydrolysis in the gastrointestinal tract during absorption to its active form .科学的研究の応用

Analytical Characterization and Impurity Identification

Research on "2H-2-Ethyl-d5 Candesartan Cilexetil" primarily revolves around its analytical characterization, the identification of impurities, and the development of novel formulations to enhance its pharmaceutical properties. The identification and structural determination of candesartan cilexetil impurities are crucial for ensuring the purity and efficacy of the drug. Studies have focused on synthesizing and identifying principal impurities/degradation products, utilizing advanced analytical methods such as 1D and 2D NMR experiments, LC/ESI-ITMS, and NMR spectroscopy for structural elucidation (Havlíček et al., 2009); (Raman et al., 2011). These efforts are vital for controlling the quality of candesartan cilexetil during manufacturing and storage.

Formulation and Drug Delivery Enhancement

Significant research has been directed toward improving the solubility, dissolution, and bioavailability of candesartan cilexetil. Techniques such as the development of spherical agglomerates, self-nanoemulsifying drug delivery systems (SNEDDS), and solid dispersions have been explored to address the challenges posed by the drug's poor water solubility. These formulation strategies not only enhance the drug's dissolution rate but also improve its pharmacokinetic profile, offering potential benefits for its therapeutic effectiveness (Patil et al., 2016); (AboulFotouh et al., 2017). These advancements in drug formulation and delivery are essential for maximizing the clinical benefits of candesartan cilexetil, particularly in the management of hypertension and heart failure.

Pharmacokinetic and Pharmacodynamic Studies

Exploring the pharmacokinetic and pharmacodynamic properties of candesartan cilexetil formulations is key to understanding and improving its therapeutic efficacy. Studies have been conducted to evaluate the oral bioavailability, blood pressure control effectiveness, and overall cardiovascular benefits of various candesartan cilexetil formulations, including those aimed at controlled release and enhanced solubility. These studies contribute to a better understanding of how formulation strategies can impact the drug's efficacy in treating conditions such as hypertension and heart failure, guiding clinical use and patient management strategies (Dudhipala & Veerabrahma, 2016).

作用機序

Target of Action

The primary target of 2H-2-Ethyl-d5 Candesartan Cilexetil is the type-1 angiotensin II receptor (AT1) . This receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Mode of Action

This compound is an angiotensin II receptor blocker (ARB), meaning it works by blocking the action of a hormone called angiotensin II . By binding to the AT1 receptor, it prevents angiotensin II from exerting its blood pressure-increasing effects . This results in the relaxation and widening of blood vessels, which in turn reduces blood pressure .

Biochemical Pathways

The compound operates within the RAAS, a hormone system that regulates blood pressure and fluid balance . By blocking the AT1 receptor, it disrupts the pathway of angiotensin II, a hormone that causes vasoconstriction and the release of aldosterone, another hormone that promotes sodium and water retention in the kidneys . The disruption of these actions leads to vasodilation and decreased fluid volume, thereby lowering blood pressure .

Pharmacokinetics

This compound is a prodrug, meaning it is inactive in its ingested form . It is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . The use of a deuterated form of the medication, such as this compound, allows for more accurate tracking of the medication’s movement in the body, providing a better understanding of its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation and widening of blood vessels . This results in reduced blood pressure and makes it easier for the heart to pump blood .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is generally well-tolerated but may cause side effects such as dizziness, headache, fatigue, and nausea . It may also interact with other medications such as potassium supplements, diuretics, and nonsteroidal anti-inflammatory drugs (NSAIDs) .

生化学分析

Biochemical Properties

2H-2-Ethyl-d5 Candesartan Cilexetil is a prodrug form of the potent angiotensin II receptor antagonist, candesartan . The prodrug is cleaved by esterases within the intestine to liberate the active molecule . It competes with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype .

Cellular Effects

This compound lowers blood pressure by antagonizing the renin-angiotensin-aldosterone system (RAAS) . This results in the widening of blood vessels, thereby reducing blood pressure and making it easier for the heart to pump blood .

Molecular Mechanism

The molecular mechanism of this compound involves blocking the action of angiotensin II in the body . It competes with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype and prevents the blood pressure increasing effects of angiotensin II .

特性

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N6O6/c1-4-41-38-32(37-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKUBVHJAZIDCZ-SGEUAGPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)

![2,2-Dimethyl-N-[2-methyl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B565642.png)

![2-[(1S,2S)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetic acid](/img/structure/B565645.png)

![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)